(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol
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Overview
Description
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol: is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and a secondary alcohol group attached to the second carbon of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol involves an aldol condensation reaction between 2,6-dimethoxybenzaldehyde and acetone, followed by reduction of the resulting α,β-unsaturated ketone.
Grignard Reaction: Another method involves the Grignard reaction where 2,6-dimethoxybenzyl chloride reacts with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the intermediate compounds under controlled conditions to ensure high yield and purity. The choice of catalyst, temperature, and pressure are optimized to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 2,6-Dimethoxybenzaldehyde or 2,6-Dimethoxyacetophenone.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different substituents replacing the methoxy groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,6-Dimethoxyphenol: Shares the methoxy substitution pattern but lacks the propyl chain and secondary alcohol group.
2,6-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of the secondary alcohol.
2,6-Dimethoxyacetophenone: Contains a ketone group in place of the secondary alcohol.
Uniqueness:
- The presence of the secondary alcohol group in (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol distinguishes it from other similar compounds, providing unique reactivity and potential applications in various fields.
Properties
IUPAC Name |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPUTYHIBDTKSV-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC=C1OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=CC=C1OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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